Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its versatility and is used in various fields of scientific research, unlocking potential breakthroughs.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate involves several steps. One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylthiolation reagent . This method is preferred due to its mild reaction conditions, good atom economy, and the use of cheap and readily accessible reagents .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound is used in diverse scientific research applications. Its versatility allows for experimentation in various fields, including chemistry, biology, medicine, and industry. For example, it is used in the copper-catalyzed direct trifluoromethylthiolation of indoles, which is a significant reaction in organic chemistry . Additionally, it has potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate is unique due to its ability to introduce trifluoromethyl groups into molecular structures through radical trifluoromethylation . Similar compounds include tert-butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate and 2-tert-butyl-4-methylphenol . These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C15H19F3O5S |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |
InChI |
InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI-Schlüssel |
FRGJVBLCTPMQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.